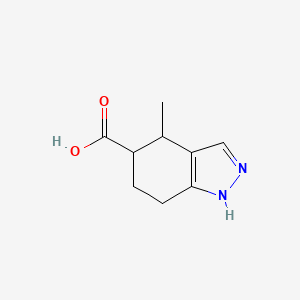
4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid” is an organic compound with the CAS Number: 2126177-57-7 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The Inchi Code is 1S/C9H12N2O2/c1-5-6 (9 (12)13)2-3-8-7 (5)4-10-11-8/h4-6H,2-3H2,1H3, (H,10,11) (H,12,13) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The mechanism of the second step of the synthesis process was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Indazoles, including 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, are heterocyclic moieties with significant pharmacological importance. They form the basic structure of numerous compounds exhibiting potential therapeutic value. Research has highlighted indazole derivatives' promising anticancer and anti-inflammatory activities and applications in disorders involving protein kinases and neurodegeneration. The therapeutic potential of indazole scaffolds is attributed to their wide variety of biological activities, driving interest in developing novel indazole-based therapeutic agents (Denya, Malan, & Joubert, 2018).
Antineoplastic Drug Research
Lonidamine, derived from indazole-3-carboxylic acid, showcases a unique mechanism as an antineoplastic drug. It does not affect cellular nucleic acids or protein synthesis but inhibits oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells. This action, coupled with its ability to modify membrane permeability, enhances drug uptake, reverses drug resistance, and triggers apoptotic pathways. Lonidamine has shown to potentiate the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines, emphasizing the significance of indazole derivatives in cancer treatment research (Di Cosimo et al., 2003).
Biocatalyst Inhibition and Industrial Chemical Production
The study of carboxylic acids, including derivatives of indazole-5-carboxylic acid, has illuminated their role as microbial inhibitors. These compounds, when produced fermentatively, can inhibit microbes at concentrations below desired yield and titer, impacting biorenewable fuel and chemical production. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved industrial performance, showcasing the broader industrial and biotechnological relevance of such compounds (Jarboe, Royce, & Liu, 2013).
Novel Drug Synthesis from Biomass-derived Chemicals
Levulinic acid, identified as a key biomass-derived chemical, is noted for its flexibility and diversity in drug synthesis, showcasing the utility of derivatives of indazole-5-carboxylic acid and similar compounds in reducing drug synthesis costs and simplifying processes. This highlights the compound's potential in medicine, particularly in synthesizing drugs directly or through related derivatives, thereby demonstrating the economic and environmental benefits of utilizing biomass-derived chemicals in pharmaceutical development (Zhang et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, the inhibition of COX-2 by some indazole derivatives leads to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Eigenschaften
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQGXBVFSTOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=C1C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)
![N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)
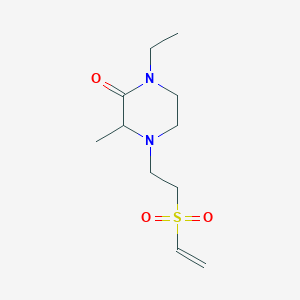
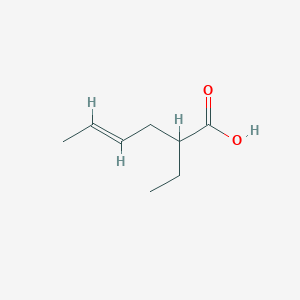

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)
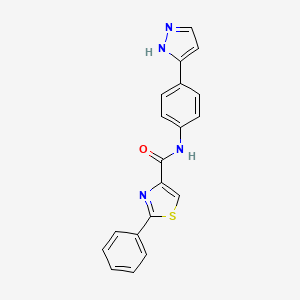
![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)
![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)
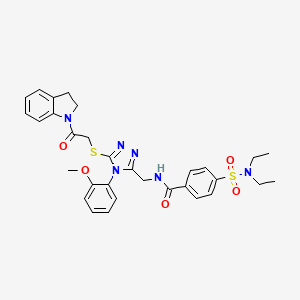

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)